molecular formula C26H29NO6 B11161924 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B11161924
M. Wt: 451.5 g/mol
InChI Key: IQVVGRBSBOLZLC-NRFANRHFSA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with benzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature . . The final step involves the coupling of the chromen derivative with 4-methylpentanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the acylation and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, mild temperatures.

    Substitution: Alkyl or aryl halides, K₂CO₃, room temperature.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various alkyl or aryl-substituted chromen derivatives.

Scientific Research Applications

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular processes, such as inflammation and cell proliferation . The benzyl and acetamido groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group enhances its potential as an enzyme inhibitor, while the chromen core provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H29NO6/c1-15(2)12-21(25(29)30)27-23(28)14-32-22-11-10-19-16(3)20(13-18-8-6-5-7-9-18)26(31)33-24(19)17(22)4/h5-11,15,21H,12-14H2,1-4H3,(H,27,28)(H,29,30)/t21-/m0/s1

InChI Key

IQVVGRBSBOLZLC-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(C)C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(C)C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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